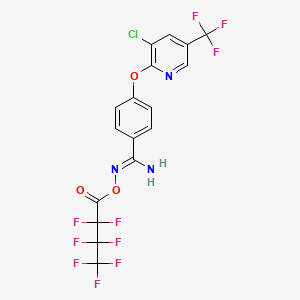
4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride, also known as 4-AMF-5-MFAH, is an organic compound that is widely utilized in scientific research. It is a white crystalline powder with a melting point of 106°C and a molecular weight of 212.7 g/mol. The compound has a variety of applications in biochemistry and physiology, and has proven useful in a number of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Conversion to Polymers and Fuels
4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride can be transformed into various furan derivatives that have widespread applications in synthesizing polymers and fuels. The conversion of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its derivatives, is a crucial step in developing sustainable alternatives to non-renewable hydrocarbon sources. These derivatives are key intermediates for producing a new generation of polymers, functional materials, and biofuels, offering an eco-friendly solution to meet the chemical industry's demands while minimizing environmental impact (Chernyshev, Kravchenko, & Ananikov, 2017).
Biomedical Applications
The chemical structure of 4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride implies potential utility in biomedical applications, particularly in photodynamic therapy (PDT) and drug delivery systems. For instance, pretreatment strategies to enhance protoporphyrin IX accumulation in PDT have been explored, with the objective of improving clinical outcomes. Such applications demonstrate the compound's relevance in developing therapeutic strategies and enhancing drug efficacy through targeted delivery mechanisms (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Advanced Material Synthesis
The conversion of xylan derivatives into biopolymers demonstrates the broader utility of furan compounds in synthesizing advanced materials. These materials, possessing unique properties depending on their functional groups and degree of substitution, have potential applications in creating novel ethers and esters. Such developments are particularly relevant for drug delivery applications, highlighting the compound's role in evolving material science toward more sophisticated and application-specific outcomes (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental Implications
Research on furan fatty acids, related in structure and reactivity to 4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride, points to their beneficial health effects, including antioxidant and anti-inflammatory activities. However, the environmental persistence of these compounds and their metabolites, such as CMPF, raises questions about their long-term impact on ecosystems and human health. This dichotomy underscores the need for comprehensive studies to fully understand the environmental fate and biological effects of furan derivatives (Xu, Sinclair, Faiza, Li, Han, Yin, & Wang, 2017).
Eigenschaften
IUPAC Name |
4-(aminomethyl)-5-methylfuran-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQWQGZLNJIPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6352085.png)

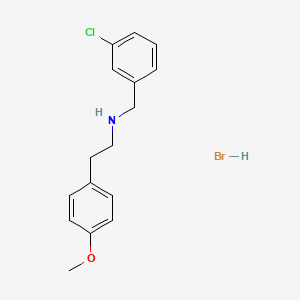
amine hydrobromide; 95%](/img/structure/B6352108.png)


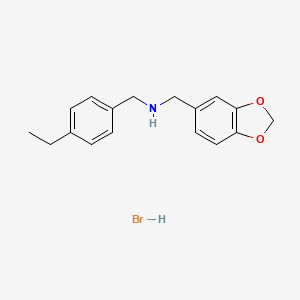
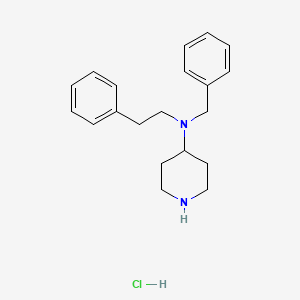
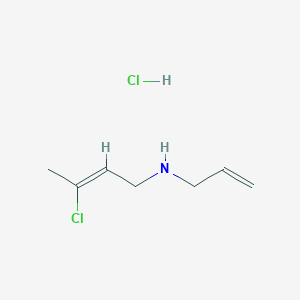
![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)
